molecular formula C21H25FN2O3 B11170596 1-(3,4-Diethoxybenzoyl)-4-(2-fluorophenyl)piperazine

1-(3,4-Diethoxybenzoyl)-4-(2-fluorophenyl)piperazine

Cat. No.: B11170596
M. Wt: 372.4 g/mol
InChI Key: MMFFBYJSLRKGTB-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxybenzoyl)-4-(2-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a diethoxybenzoyl group and a fluorophenyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(3,4-Diethoxybenzoyl)-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diethoxybenzoyl Intermediate: The synthesis begins with the preparation of the 3,4-diethoxybenzoyl chloride by reacting 3,4-diethoxybenzoic acid with thionyl chloride.

    Nucleophilic Substitution: The diethoxybenzoyl chloride is then reacted with piperazine to form the intermediate 1-(3,4-diethoxybenzoyl)piperazine.

    Introduction of the Fluorophenyl Group: The final step involves the reaction of the intermediate with 2-fluorobenzoyl chloride under basic conditions to yield the target compound, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3,4-Diethoxybenzoyl)-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-Diethoxybenzoyl)-4-(2-fluorophenyl)piperazine has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxybenzoyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3,4-Diethoxybenzoyl)-4-(2-fluorophenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(3,4-Dimethoxybenzoyl)-4-(2-fluorophenyl)piperazine: Similar in structure but with methoxy groups instead of ethoxy groups.

    1-(3,4-Diethoxybenzoyl)-4-(2-chlorophenyl)piperazine: Similar in structure but with a chlorine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H25FN2O3

Molecular Weight

372.4 g/mol

IUPAC Name

(3,4-diethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H25FN2O3/c1-3-26-19-10-9-16(15-20(19)27-4-2)21(25)24-13-11-23(12-14-24)18-8-6-5-7-17(18)22/h5-10,15H,3-4,11-14H2,1-2H3

InChI Key

MMFFBYJSLRKGTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)OCC

Origin of Product

United States

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